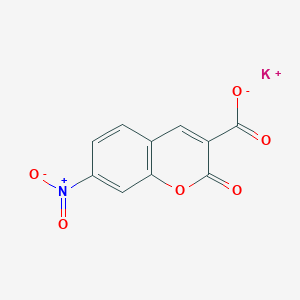

potassium 7-nitro-2-oxo-2H-chromene-3-carboxylate

Description

Properties

IUPAC Name |

potassium;7-nitro-2-oxochromene-3-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H5NO6.K/c12-9(13)7-3-5-1-2-6(11(15)16)4-8(5)17-10(7)14;/h1-4H,(H,12,13);/q;+1/p-1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CZIRCEUETYJAPG-UHFFFAOYSA-M | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1[N+](=O)[O-])OC(=O)C(=C2)C(=O)[O-].[K+] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H4KNO6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

273.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of potassium 7-nitro-2-oxo-2H-chromene-3-carboxylate typically involves the nitration of 2-oxo-2H-chromene-3-carboxylic acid followed by neutralization with potassium hydroxide. The nitration reaction is usually carried out using a mixture of concentrated nitric acid and sulfuric acid at low temperatures to control the reaction rate and prevent over-nitration .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors to ensure consistent reaction conditions and high yields. The use of automated systems for the addition of reagents and control of reaction parameters can further enhance the efficiency and safety of the process .

Chemical Reactions Analysis

Types of Reactions

Potassium 7-nitro-2-oxo-2H-chromene-3-carboxylate undergoes various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium dithionite.

Common Reagents and Conditions

Reduction: Hydrogen gas with palladium on carbon or sodium dithionite in aqueous solution.

Substitution: Alcohols or amines in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC).

Major Products Formed

Reduction: 7-amino-2-oxo-2H-chromene-3-carboxylate.

Substitution: Esters or amides of 7-nitro-2-oxo-2H-chromene-3-carboxylate.

Scientific Research Applications

Chemical Properties and Structure

Potassium 7-nitro-2-oxo-2H-chromene-3-carboxylate has the molecular formula and a molar mass of 273.24 g/mol. The compound features a chromene structure characterized by a fused benzene and pyran ring, with critical functional groups including a nitro group at the 7th position and a carboxylate group at the 3rd position of the chromene ring. These features contribute to its reactivity and biological activity, making it an important building block in organic synthesis.

Chemistry

This compound serves as a building block in the synthesis of more complex organic molecules. It is particularly relevant in developing heterocyclic compounds, which are crucial in medicinal chemistry.

Biology

The compound has been investigated for its biological activities , including:

- Antimicrobial Properties : Exhibiting activity against specific bacterial strains, making it a candidate for antibiotic development.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Mechanism of Action |

|---|---|---|

| E. coli | 32 µg/mL | Disruption of cell membrane integrity |

| S. aureus | 16 µg/mL | Inhibition of cell wall synthesis |

- Anticancer Activity : this compound has shown significant cytotoxic effects against various cancer cell lines.

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 | 0.65 | Induction of apoptosis via caspase activation |

| HCT-116 | 1.54 | Modulation of intracellular calcium levels |

Medicine

In drug discovery programs, this compound is explored as a lead compound targeting various diseases, particularly due to its potential anticancer and antimicrobial properties. Its ability to interact with specific molecular targets suggests promising therapeutic applications.

Case Studies

- Anticancer Activity Study : A research study published in PMC demonstrated that derivatives of chromene compounds, including this compound, exhibit enhanced cytotoxicity against multidrug-resistant cancer cells. The study highlighted the compound's ability to overcome resistance mechanisms common in cancer therapy .

- Antimicrobial Efficacy : Research indicated that this compound effectively inhibited the growth of certain pathogenic bacteria, suggesting potential applications in developing new antibiotics .

Mechanism of Action

The biological activity of potassium 7-nitro-2-oxo-2H-chromene-3-carboxylate is primarily attributed to its ability to interact with specific molecular targets and pathways. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular macromolecules, leading to various biological effects. The chromene core can also interact with enzymes and receptors, modulating their activity and influencing cellular processes .

Comparison with Similar Compounds

Structural Analogs and Similarity Scores

The compound’s structural analogs include derivatives with variations in substituents (e.g., hydroxy, amino, or ester groups) or counterions. Key examples and their similarity scores are listed below:

The nitro group at the 7-position distinguishes the target compound from analogs like 6-nitro-2-oxo-2H-chromene-3-carboxylic acid , which exhibits different electronic and steric effects .

Physical and Spectroscopic Properties

Melting Points and Solubility:

- Potassium 7-nitro-2-oxo-2H-chromene-3-carboxylate: Soluble in methanol and DMSO; storage at RT recommended .

- 6-Nitro-2-oxo-2H-chromene-3-carboxylic acid: Melting point 233–234°C; IR peaks at 1720 cm⁻¹ (C=O) and 1526 cm⁻¹ (NO₂) .

- Ethyl 7-hydroxy-2-oxo-2H-chromene-3-carboxylate : Synthesized via piperidine-catalyzed condensation; yellow solid .

The potassium salt’s ionic nature enhances water solubility compared to ester derivatives like ethyl 7-nitro-2-oxo-2H-chromene-3-carboxylate , which is more lipophilic .

Spectroscopic Data:

- Nitro Group: IR absorption at ~1350–1520 cm⁻¹ (asymmetric and symmetric NO₂ stretching) .

- Carboxylate : Strong C=O stretching at ~1720 cm⁻¹ (carboxylic acid) vs. ~1660 cm⁻¹ (carboxylate salt) .

Biological Activity

Potassium 7-nitro-2-oxo-2H-chromene-3-carboxylate is a promising compound within the chromene class, notable for its diverse biological activities. This article delves into its biological activity, mechanisms of action, and potential applications in drug discovery, supported by data tables and relevant case studies.

Chemical Structure and Properties

Molecular Formula : C10H4KNO6

CAS Number : 1890299-47-4

The compound features a nitro group at the 7th position, a keto group at the 2nd position, and a carboxylate group at the 3rd position of the chromene ring. Its structure enhances solubility and reactivity, which are critical for its biological functions.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:

- Bioreduction of Nitro Group : The nitro group can be reduced to form reactive intermediates that interact with cellular macromolecules, influencing various biological processes.

- Enzyme Interaction : The chromene core can modulate enzyme activity, potentially affecting metabolic pathways involved in disease progression.

- Cellular Impact : Studies suggest that the compound may induce apoptosis in cancer cells through caspase activation and modulation of calcium homeostasis .

Anticancer Properties

Research indicates that this compound exhibits significant anticancer activity:

- Cytotoxicity Testing : In vitro studies have shown that this compound can induce cell death in various cancer cell lines. For instance, it demonstrated an IC50 value in the micromolar range against MCF-7 breast cancer cells, indicating potent anticancer effects .

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 | 0.65 | Induction of apoptosis via caspase activation |

| HCT-116 | 1.54 | Modulation of intracellular calcium levels |

Antimicrobial Activity

This compound has also shown promising antimicrobial properties:

- Effectiveness Against Bacteria : It has been reported to exhibit activity against specific bacterial strains, making it a candidate for antibiotic development.

Antioxidant Activity

The compound demonstrates antioxidant properties, which may contribute to its protective effects against oxidative stress-related diseases.

Case Studies and Research Findings

- Study on Anticancer Activity : A study published in PMC highlighted that derivatives of chromene compounds showed enhanced cytotoxicity against multidrug-resistant (MDR) cancer cells. This compound was noted for its ability to overcome resistance mechanisms common in cancer therapy .

- Antimicrobial Efficacy : Research indicated that this compound effectively inhibited the growth of certain pathogenic bacteria, suggesting potential applications in developing new antibiotics.

Q & A

Q. What are the standard synthetic routes for potassium 7-nitro-2-oxo-2H-chromene-3-carboxylate?

The compound is synthesized via esterification of the parent carboxylic acid (7-nitro-2-oxo-2H-chromene-3-carboxylic acid) with potassium carbonate under anhydrous conditions. A typical protocol involves:

- Dissolving the acid in a polar aprotic solvent (e.g., dry DMF or acetone).

- Adding potassium carbonate as a base for deprotonation.

- Heating the mixture under nitrogen to prevent hydrolysis. Recrystallization from acetone or ethanol yields pure crystals, confirmed by elemental analysis and powder X-ray diffraction (PXRD) .

Q. Which spectroscopic techniques are essential for characterizing this compound?

Key methods include:

- 1H/13C NMR : In deuterated DMSO (DMSO-d6), the nitro group’s electron-withdrawing effect downfield-shifts adjacent protons (e.g., H-6 and H-8 on the coumarin ring). Typical 1H NMR signals: aromatic protons at δ 7.5–8.5 ppm, carboxylate protons absent due to potassium ion pairing .

- IR spectroscopy : Strong carbonyl stretches (C=O) near 1700–1750 cm⁻¹ and nitro (NO₂) stretches at 1520–1350 cm⁻¹.

- Mass spectrometry (ESI-MS) : A molecular ion peak [M−K]⁻ confirms the carboxylate structure .

Q. How is the purity of the compound validated?

Purity is assessed via:

- Elemental analysis : Matching calculated vs. observed C, H, N, and K percentages.

- PXRD : Experimental vs. simulated patterns from single-crystal data ensure phase homogeneity .

Advanced Research Questions

Q. How can crystallographic disorder in the nitro group be resolved during structure refinement?

- Use SHELXL (or OLEX2 ) for refinement, applying anisotropic displacement parameters for non-hydrogen atoms.

- Model disorder using split positions with occupancy ratios (e.g., 70:30).

- Validate with Hirshfeld surface analysis to confirm intermolecular interactions .

Q. What strategies address contradictions in NMR data for nitro-substituted coumarins?

- Variable-temperature NMR : Resolves broadening caused by dynamic processes (e.g., keto-enol tautomerism).

- Deuterium exchange experiments : Identify labile protons (e.g., acidic α-hydrogens near the nitro group).

- DFT calculations : Predict chemical shifts using Gaussian09 with B3LYP/6-311+G(d,p) basis sets, comparing computed vs. experimental spectra .

Q. How do hydrogen-bonding networks influence supramolecular assembly in this compound?

- The carboxylate group forms O–H···O bonds with water or solvent molecules.

- Nitro groups participate in C–H···O interactions, stabilizing layered or helical packing.

- Graph set analysis (e.g., R₂²(8) motifs) quantifies these interactions using Mercury CSD .

Q. What is the role of the nitro group in modulating electronic properties?

- The meta-directing nitro group reduces electron density on the coumarin ring, red-shifting UV-vis absorption (λmax ~ 350–400 nm).

- Cyclic voltammetry reveals a reduction peak near −0.8 V (vs. Ag/AgCl) for the nitro-to-amine transition .

Methodological Tables

Table 1. Key NMR Data for this compound Derivatives

| Proton Position | δ (ppm, 1H NMR) | Carbon Position | δ (ppm, 13C NMR) |

|---|---|---|---|

| C3-COO⁻K⁺ | – | C3-COO⁻K⁺ | 168.5 |

| C7-NO₂ | – | C7-NO₂ | 148.2 |

| H-6 | 8.21 (d, J=8.9 Hz) | C-6 | 125.4 |

| H-8 | 7.89 (s) | C-8 | 118.7 |

| Data derived from analogous coumarin derivatives |

Table 2. Crystallographic Parameters for Related Compounds

| Parameter | Value (Example) | Refinement Tool |

|---|---|---|

| Space group | P2₁/c | SHELXL-2018 |

| R-factor | 0.045 | OLEX2 |

| H-bond distance | 2.85 Å (O···H) | Mercury CSD |

| Based on coumarin-carboxylate structures |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.